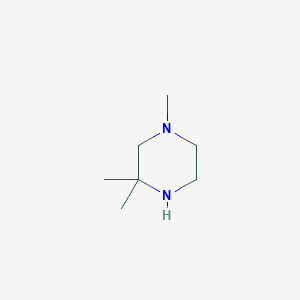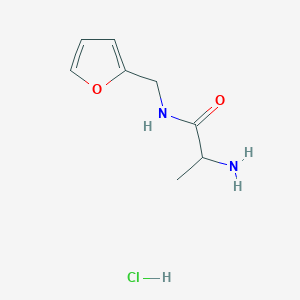
3-Bromo-5-chloropyridine-2-carbonitrile
Descripción general
Descripción
3-Bromo-5-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 . It is used as an intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-chloropyridine-2-carbonitrile consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and chlorine substituents at the 3rd and 5th positions respectively, and a carbonitrile group at the 2nd position .Physical And Chemical Properties Analysis
3-Bromo-5-chloropyridine-2-carbonitrile is a solid at room temperature . It is stable under ambient conditions and has a melting point of 139°C to 141°C. It is moderately soluble in solvents such as methanol, ethyl acetate, and dichloromethane.Aplicaciones Científicas De Investigación
Pharmaceutical Research
3-Bromo-5-chloropicolinonitrile: is a valuable intermediate in pharmaceutical research. Its structure serves as a building block for various pharmacologically active molecules. For instance, it can be used to synthesize compounds that exhibit properties as CYP1A2 inhibitors . These inhibitors are significant because they can modify the metabolism of drugs that are substrates of the CYP1A2 enzyme, potentially leading to new treatments for diseases where drug metabolism is a concern.
Chemical Synthesis
This compound is used extensively as a reagent in chemical synthesis. It provides a reactive site for nucleophilic substitution reactions, which is a cornerstone in constructing complex organic molecules. This is crucial for synthesizing a wide array of chemical products, ranging from small molecules to large biomolecules used in various chemical industries .
Agriculture
In agriculture, 3-Bromo-5-chloropicolinonitrile could be explored for the development of new agrochemicals. Its potential to act as a precursor for the synthesis of herbicides, fungicides, or insecticides could be of great interest, given the ongoing search for more effective and environmentally friendly agricultural chemicals .
Safety And Hazards
The safety data sheet for 3-Bromo-5-chloropyridine-2-carbonitrile indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with plenty of water and consult a physician .
Propiedades
IUPAC Name |
3-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYWTCZOUXEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626657 | |
| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloropyridine-2-carbonitrile | |
CAS RN |
760207-83-8 | |
| Record name | 3-Bromo-5-chloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760207-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)



![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)
